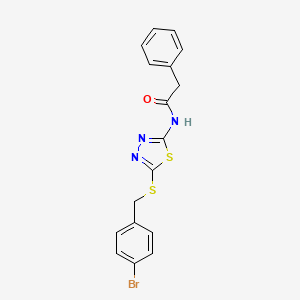

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

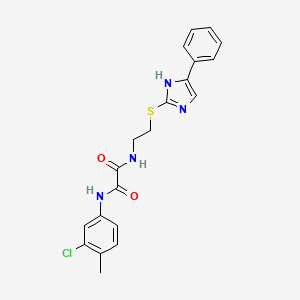

The compound "N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide" is a derivative of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, which belongs to a class of compounds that have been synthesized and evaluated for their potential as anticancer agents. These compounds are characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom .

Synthesis Analysis

The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which are closely related to the compound , involves an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature. This method provides a straightforward approach to obtaining the desired derivatives with high purity, as confirmed by spectroscopic methods such as 1H NMR, IR, and MS, along with the determination of melting points . Another related synthesis method involves grinding 2-chloro-N-arylacetamide with 5-(aryloxymethyl)-1,3,4-thiadiazole-2-thiol under solvent-free conditions at room temperature, which offers environmental benefits and simplicity .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be similar to the structures of other N-arylacetamide derivatives, which are often V-shaped with angles between the aromatic planes. These structures are stabilized by various intermolecular interactions such as hydrogen bonds and pi interactions, which can generate three-dimensional arrays in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from related compounds. For instance, 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives react with 2-mercaptobenzothiazole and malononitrile to afford thiobenzothiazolyl and amino-pyrrolidinone derivatives, respectively. These reactions are typically characterized by nucleophilic substitution and addition mechanisms .

Physical and Chemical Properties Analysis

The physical properties such as melting points of these derivatives are determined during the synthesis process. The chemical properties, including acidity constants (pKa), can be determined through spectroscopic studies such as UV spectroscopy. For instance, the pKa values of related compounds indicate the protonation states of different nitrogen atoms within the molecules . Additionally, quantum chemical calculations at the DFT/B3LYP level can provide insights into the electronic and chemical reactivity properties of these compounds .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- Photodynamic Therapy for Cancer Treatment: A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine compounds, similar in structure to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, in photodynamic therapy. They found these compounds possess high singlet oxygen quantum yield, making them potentially effective as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antiviral Activities

- Antibacterial and Antiviral Potentials: Tang et al. (2019) synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed significant antibacterial and antiviral activities, suggesting that similar compounds like this compound could be explored for similar applications (Tang et al., 2019).

Acetylcholinesterase-Inhibition Activities

- Potential for Treating Neurological Disorders: Zhu et al. (2016) investigated 5-benzyl-1,3,4-thiadiazol-2-amine derivatives for acetylcholinesterase-inhibition activities. Among these, a compound similar to this compound exhibited promising activity, suggesting its potential use in treating neurological disorders like Alzheimer's (Zhu et al., 2016).

Anticancer Properties

- Potential Anticancer Agents: Research by Çevik et al. (2020) on N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives indicated promising cytotoxic activity against cancer cell lines, highlighting the potential of similar compounds like this compound as anticancer agents (Çevik et al., 2020).

Allosteric Inhibitors and Antiproliferative Activities

- Allosteric Inhibitors for Therapeutic Purposes: Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, demonstrating their effectiveness as allosteric inhibitors with potential therapeutic applications. This suggests that compounds like this compound could be explored for similar uses (Shukla et al., 2012).

Safety and Hazards

The safety and hazards associated with these types of compounds can vary widely depending on their specific structure and use. For instance, a related compound, “4-Bromobenzyl alcohol”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Direcciones Futuras

The future directions for research on these types of compounds could include further studies to better understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore potential applications for these compounds .

Mecanismo De Acción

Target of Action

Compounds containing the 1,3,4-thiadiazole nucleus are known to disrupt processes related to dna replication . This suggests that the compound may interact with DNA or associated proteins, disrupting the normal function of cells.

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, it’s plausible that the compound interferes with DNA replication, leading to cell death or inhibition of cell proliferation.

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS2/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRDXLUEZFBMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)